

# Application Notes and Protocols for In Vivo Imaging of Pridopidine Target Engagement

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## Compound of Interest

Compound Name: Seridopidine

Cat. No.: B1681634

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## Introduction

Pridopidine is an investigational small molecule drug in late-stage clinical development for neurodegenerative diseases such as Huntington's disease (HD) and amyotrophic lateral sclerosis (ALS).[1][2] Initially explored for its interaction with dopamine receptors, recent studies have definitively identified the Sigma-1 receptor (S1R) as its primary, high-affinity target.[3][4][5] Pridopidine acts as a potent and selective S1R agonist. The S1R is an intracellular chaperone protein located at the mitochondria-associated membrane of the endoplasmic reticulum, playing a crucial role in regulating cellular processes vital for neuronal health and survival. Activation of S1R by pridopidine has been shown to exert neuroprotective effects, including enhancement of mitochondrial function, reduction of cellular stress, and increased neurotrophic factor secretion.

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that enables the quantification of drug-target engagement in the living brain. By using specific radiolabeled tracers, PET studies can determine the degree to which a drug occupies its target receptor at various doses. This information is critical in drug development for confirming the mechanism of action, guiding dose selection for clinical trials, and understanding the relationship between target engagement and clinical response. For Pridopidine, PET imaging has been instrumental in demonstrating its high and selective occupancy of S1R in humans at clinically relevant doses.

These application notes provide a summary of the key findings from in vivo imaging studies of Pridopidine and offer detailed protocols for researchers aiming to conduct similar target engagement studies.

## Data Presentation

The following tables summarize the quantitative data from a key clinical PET study that utilized the S1R-specific radiotracer [18F]Fluspidine to measure S1R occupancy after single oral doses of Pridopidine in healthy volunteers (HVs).

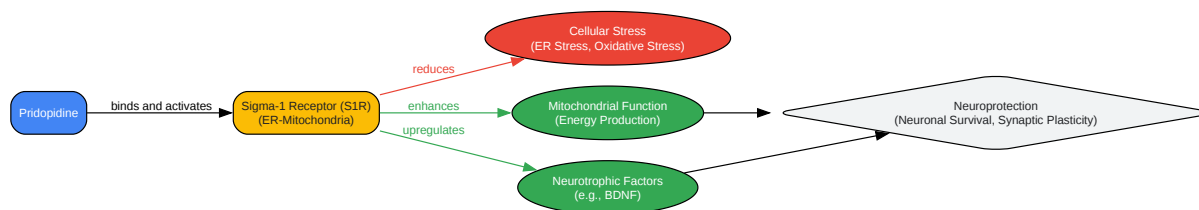
Table 1: Sigma-1 Receptor (S1R) Occupancy by Pridopidine in Healthy Volunteers

Pridopidine Dose (mg)	Mean S1R Occupancy (%)
0.5	18
1	43
22.5	87
45	89
67.5	90
90	91

Table 2: Comparative Occupancy of Sigma-1 (S1R) and Dopamine D2/D3 Receptors (D2/D3R) by Pridopidine at a Clinical Dose

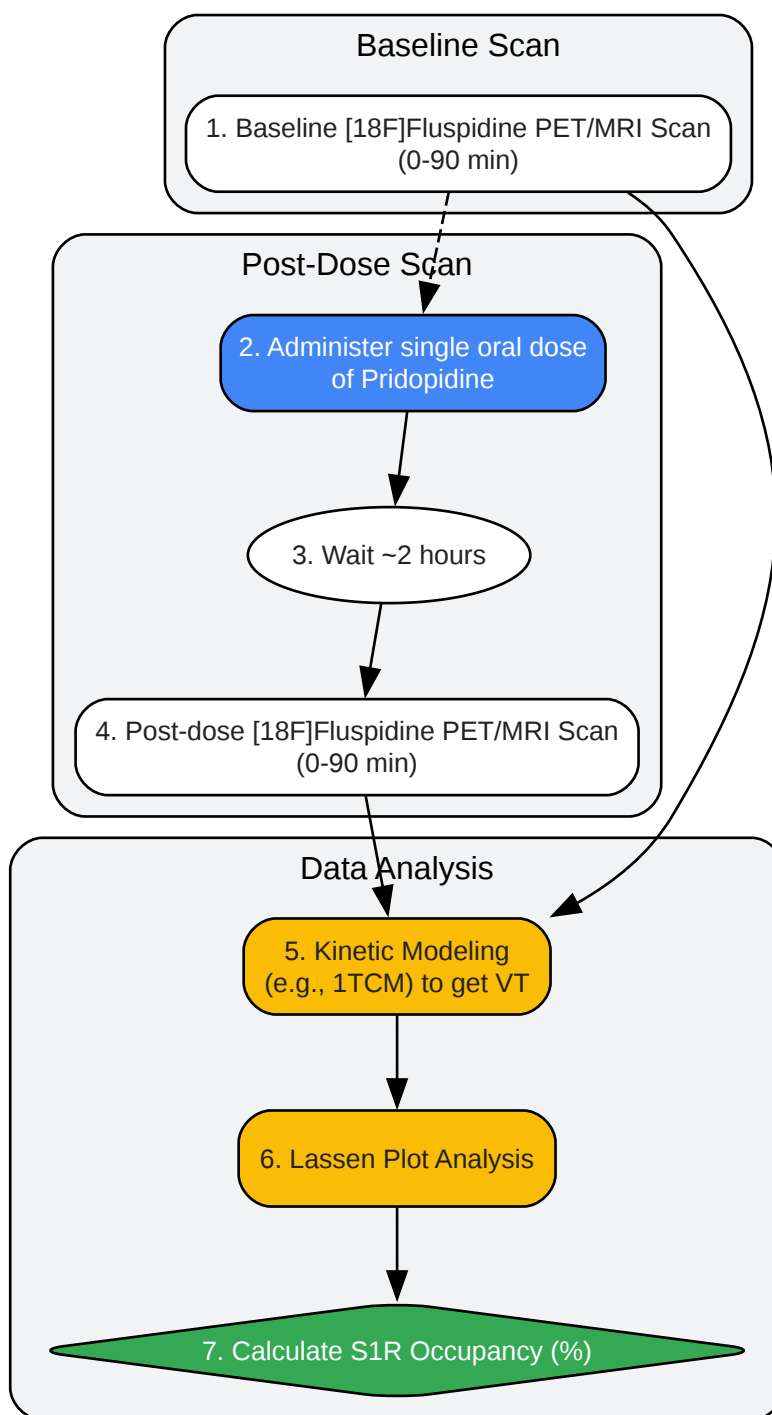
Pridopidine Dose (mg)	Receptor Target	Mean Occupancy (%)
90	Sigma-1 Receptor (S1R)	~90
90	Dopamine D2/D3 Receptor (D2/D3R)	~3

## Mandatory Visualizations



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Caption: Proposed neuroprotective signaling pathway of Pridopidine via Sigma-1 Receptor activation.



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Caption: Experimental workflow for in vivo PET imaging of Pridopidine target engagement.

## Experimental Protocols

This section provides a detailed methodology for conducting an in vivo PET imaging study to determine the target engagement of Pridopidine at the Sigma-1 receptor using the radiotracer [18F]Fluspidine.

## Protocol 1: In Vivo [18F]Fluspidine PET Imaging of Pridopidine S1R Occupancy

### 1. Subject Population and Preparation

- **Subjects:** Healthy volunteers or patients with the neurodegenerative disease of interest (e.g., Huntington's disease).
- **Inclusion/Exclusion Criteria:** Define clear criteria for subject enrollment, including age, sex, and health status. Exclude subjects with contraindications for PET or MRI scans.
- **Informed Consent:** All subjects must provide written informed consent before participation.
- **Pre-scan Instructions:** Subjects should fast for at least 4-6 hours before the PET scan to ensure stable metabolic conditions. Water intake is permitted.

### 2. Study Design

- This is a test-retest study design for each subject.
- **Scan 1 (Baseline):** A PET scan is performed without any drug administration to measure baseline S1R availability.
- **Scan 2 (Post-dose):** A second PET scan is performed on a separate day after the administration of a single oral dose of Pridopidine.
- **Dosing:** Pridopidine is administered orally at the desired dose (e.g., 90 mg) approximately 2 hours before the start of the post-dose PET scan.

### 3. Radiotracer

- **Radiotracer:** (S)-(-)-[18F]Fluspidine.

- **Synthesis:** [18F]Fluspidine should be synthesized according to established automated radiosynthesis protocols.
- **Quality Control:** Ensure high radiochemical purity and specific activity of the final product before administration.
- **Injected Dose:** Administer an intravenous bolus of approximately 300 MBq of [18F]Fluspidine at the start of each PET scan.

#### 4. PET/MRI Scan Acquisition

- **Scanner:** A simultaneous PET/MRI scanner is recommended to acquire both functional PET data and anatomical MRI data for accurate localization of brain regions.
- **MRI Acquisition:** Acquire a high-resolution T1-weighted anatomical MRI scan for co-registration and definition of volumes of interest (VOIs).
- **PET Acquisition:**
  - Begin dynamic PET scan acquisition immediately after the [18F]Fluspidine bolus injection.
  - Acquire data in list mode for a total duration of 90 minutes.
  - Reconstruct the dynamic PET data into a series of time frames.

#### 5. Arterial Blood Sampling and Metabolite Analysis (for full kinetic modeling)

- **Arterial Line:** Place an arterial line for continuous or discrete blood sampling throughout the scan.
- **Blood Sampling:** Collect arterial blood samples to measure whole blood and plasma radioactivity concentrations over time.
- **Metabolite Analysis:** Analyze plasma samples using high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the unchanged parent radiotracer ([18F]Fluspidine).

#### 6. Image Analysis and Quantification

- Image Co-registration: Co-register the dynamic PET images to the subject's anatomical MRI.
- Volume of Interest (VOI) Definition: Delineate VOIs for various brain regions (e.g., cortex, cerebellum, basal ganglia, brain stem) on the anatomical MRI.
- Kinetic Modeling:
  - Generate time-activity curves (TACs) for each VOI.
  - Use the metabolite-corrected arterial plasma input function and the TACs to perform kinetic modeling. A one-tissue compartment model (1TCM) is often suitable for [18F]Fluspidine.
  - The primary outcome of the kinetic modeling is the total distribution volume (VT) of the radiotracer in each VOI, which is proportional to the density of available S1R.
- Receptor Occupancy Calculation:
  - Calculate the S1R occupancy (RO) for each VOI using the Lassen plot analysis or the following equation:

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$$RO (\%) = 100 * (VT_{baseline} - VT_{post-dose}) / VT_{baseline}$$

- VT<sub>baseline</sub> is the distribution volume from the baseline scan, and VT<sub>post-dose</sub> is the distribution volume from the post-Pridopidine scan.

## 7. Statistical Analysis

- Use appropriate statistical methods to analyze the dose-occupancy relationship. A sigmoid-shaped dose/response relation (Hill equation) can be used to model the S1R occupancy as a function of Pridopidine dose or plasma concentration.

This comprehensive approach will enable researchers to accurately quantify the in vivo target engagement of Pridopidine at the Sigma-1 receptor, providing crucial data for its continued clinical development.

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